molecular formula C7H5BrN2O3S B12893666 4-Bromobenzo[d]oxazole-2-sulfonamide

4-Bromobenzo[d]oxazole-2-sulfonamide

Cat. No.: B12893666
M. Wt: 277.10 g/mol
InChI Key: DFCJLOIESURBCW-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazole-2-sulfonamide is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazole core, a privileged structure in the design of biologically active molecules, which is functionalized with a bromo substituent and a sulfonamide group . The sulfonamide moiety is a key pharmacophore known to confer a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-virulence properties . Its mechanism of action in antimicrobial applications often involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Researchers utilize this brominated sulfonamide derivative as a versatile synthetic intermediate for the development of novel oxazolone-based sulfonamide hybrids, which have shown promise as antibacterial and antibiofilm agents against various Gram-positive and Gram-negative bacteria . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for extensive structural diversification. This product is intended for research purposes as a chemical standard or synthetic intermediate in the development of new therapeutic candidates and is strictly for Research Use Only.

Properties

Molecular Formula

C7H5BrN2O3S

Molecular Weight

277.10 g/mol

IUPAC Name

4-bromo-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12)

InChI Key

DFCJLOIESURBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Catalysts

  • 4-Bromobenzaldehyde and 2-aminophenol are commonly used as starting materials to form the benzo[d]oxazole ring system with bromine at the 4-position.
  • Catalysts such as amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been employed to facilitate the cyclization under solvent-free conditions at room temperature, enhancing yield and reaction efficiency.

Reaction Conditions

  • The mixture of 4-bromobenzaldehyde and 2-aminophenol is stirred with the catalyst at room temperature without solvent.
  • Reaction times are short (approximately 0.13 hours or 8 minutes) with yields reported up to 98%.
  • After reaction completion (monitored by TLC), the catalyst is magnetically separated, and the product is purified by recrystallization from ethanol.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 4-Bromobenzaldehyde + 2-Aminophenol + NiFe2O4@SiO2@aminoglucose catalyst, RT, solvent-free Formation of 2-(4-bromophenyl)benzo[d]oxazole with high yield (98%)

Introduction of Sulfonamide Group at Position 2

Sulfonylation Reaction

  • The sulfonamide group is introduced by reacting the benzo[d]oxazole intermediate with sulfonyl chlorides under mild conditions.
  • A typical procedure involves stirring the benzo[d]oxazole derivative with an appropriate sulfonyl chloride and a base such as sodium carbonate in an organic solvent like dichloromethane at room temperature.

Reaction Workup and Purification

  • After completion (monitored by TLC), the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
  • The crude product is purified by recrystallization or silica gel column chromatography to obtain the pure sulfonamide derivative.

Example Reaction Conditions

Step Reagents/Conditions Outcome
2 2-(4-bromophenyl)benzo[d]oxazole + sulfonyl chloride + Na2CO3, DCM, RT Formation of 4-bromobenzo[d]oxazole-2-sulfonamide

Alternative Synthetic Routes and Key Findings

Bromination of Benzo[d]oxazole Precursors

  • Bromination of benzo[d]oxazole-2-(3H)-one derivatives using reagents like tribromophosphorus oxide in toluene under reflux can yield 2-bromo-substituted benzo[d]oxazoles, which can be further functionalized.
  • This method involves hydrolysis, esterification, cyclization, and bromination steps, providing a route to brominated benzo[d]oxazoles with good control over substitution patterns.

Suzuki Coupling and Van Leusen Oxazole Synthesis

  • Suzuki–Miyaura cross-coupling reactions have been used to construct oxazole derivatives with various substituents, including bromine, by coupling boronic acid derivatives with bromo-substituted oxazoles.
  • The van Leusen oxazole synthesis, involving TosMIC and aldehydes, is a classical method to build oxazole rings, which can be adapted for substituted benzo[d]oxazoles.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Cyclization of 4-bromobenzaldehyde and 2-aminophenol 4-Bromobenzaldehyde, 2-Aminophenol NiFe2O4@SiO2@aminoglucose catalyst RT, solvent-free, ~8 min 98 High yield, mild conditions
Sulfonylation of benzo[d]oxazole 2-(4-bromophenyl)benzo[d]oxazole Sulfonyl chloride, Na2CO3, DCM RT, stirring Not specified Mild, efficient sulfonamide introduction
Bromination of benzo[d]oxazole-2-(3H)-one 4-(4-ethoxyl phenyl)oxazole-2-(3H)-one Tribromophosphorus oxide, toluene Reflux, 12 h Moderate Multi-step, allows bromine introduction
Suzuki Coupling and Van Leusen Synthesis Boronic acids, bromo-oxazoles, TosMIC Pd catalyst, K2CO3, methanol Reflux, variable Variable Versatile for substituted oxazoles

Research Findings and Practical Considerations

  • The use of magnetic nanoparticle catalysts enables solvent-free, rapid, and high-yielding synthesis of the benzo[d]oxazole core, which is advantageous for green chemistry and scalability.
  • Sulfonylation under mild conditions preserves sensitive functional groups and allows for diverse sulfonamide derivatives to be synthesized efficiently.
  • Bromination using tribromophosphorus oxide is effective but requires longer reaction times and careful control to avoid over-bromination.
  • Suzuki coupling and van Leusen methods provide flexibility in modifying the oxazole ring but may involve more complex multi-step procedures.

Chemical Reactions Analysis

4-Bromobenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromobenzo[d]oxazole-2-carbaldehyde

  • Structure : Shares the benzo[d]oxazole core but replaces the sulfonamide with an aldehyde group (-CHO).
  • Properties : Molecular weight = 226.03, XLogP3 = 2.3, TPSA = 43.1 Ų. The aldehyde group increases electrophilicity, enabling nucleophilic additions (e.g., in Schiff base synthesis) .
  • Applications : Used in organic synthesis as a building block for fluorescent dyes or ligands.

4-Bromobenzo[d]isoxazol-3-amine

  • Structure : Isoxazole ring replaces oxazole, with an amine (-NH₂) at the 3-position.
  • Properties : Higher toxicity (harmful upon inhalation or skin contact) compared to sulfonamide derivatives, likely due to the reactive amine group .
  • Applications: Potential use in pharmaceuticals, but safety concerns limit its utility.

4-Bromobenzo[c][1,2,5]thiadiazole

  • Structure : Thiadiazole ring (S and N atoms) instead of oxazole.
  • Properties : Strong electron-withdrawing character due to the thiadiazole core, with UV-vis absorption maxima in the visible range (e.g., for OLEDs) .
  • Applications : Key component in optoelectronic materials, such as organic semiconductors.

4-Bromobenzo[c][2,7]naphthyridine

  • Structure : Extended aromatic system (naphthyridine) fused with a benzo ring.
  • Properties : Larger π-conjugation system enhances absorption/emission properties. Synthesized via regioselective metalation using TMPMgCl∙LiCl at -40°C .
  • Applications : Building block for heterocyclic natural products and photonic materials.

4-(4-Bromobenzenesulfonamido)benzoic Acid

  • Structure : Sulfonamide linked to a benzoic acid group.
  • Properties : Dual functional groups (sulfonamide and -COOH) increase polarity (TPSA > 80 Ų) and acidity (pKa ~2–3 for -COOH) .
  • Applications: Potential use in drug design (e.g., enzyme inhibitors targeting carbonic anhydrase).

N-(4-Amino-2-methylphenyl)-4-bromobenzenesulfonamide

  • Structure : Sulfonamide group attached to an aniline derivative.
  • Properties : Molecular weight = 341.22, with enhanced hydrogen-bonding capacity due to -NH₂ and -SO₂NH- groups .
  • Applications : Likely investigated as a bioactive compound or intermediate in antitumor agents.

Research Findings and Trends

  • Synthetic Methods : Regioselective metalation (e.g., TMPMgCl∙LiCl) enables precise functionalization of brominated heterocycles, as seen in naphthyridine derivatives .
  • Spectroscopic Analysis : UV-vis and NMR techniques are critical for characterizing electronic properties and reaction outcomes in brominated compounds .
  • Toxicity : Sulfonamide derivatives generally exhibit lower acute toxicity compared to amine-substituted analogs (e.g., isoxazol-3-amine) .

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